1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine
Overview
Description
1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine is a chemical compound with the molecular formula C9H18N2O It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further linked to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the formation of a cyclopropyl intermediate, which can be achieved through the reaction of a suitable cyclopropyl halide with a nucleophile.
Attachment of the Morpholine Ring: The cyclopropyl intermediate is then reacted with morpholine in the presence of a base to form the desired morpholinylmethyl derivative.
Introduction of the Methanamine Group: Finally, the morpholinylmethyl derivative is treated with a suitable amine source to introduce the methanamine group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine can be compared with other similar compounds, such as:
- 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
- 1-[1-(Phenoxymethyl)cyclopropyl]methanamine
- 1-(1-Morpholin-4-ylcycloheptyl)methanamine
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
[1-(morpholin-4-ylmethyl)cyclopropyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-7-9(1-2-9)8-11-3-5-12-6-4-11/h1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQHZQNJTYWCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-42-0 | |
Record name | 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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